|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[CH:5][CH:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([NH2:10])=[CH:5][CH:4]=1
|
|
Name
|
|
|
Quantity
|
62.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=N1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
6.24 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred under balloon pressure hydrogen at room temperature for 4.5 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was purged with hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C(=N1)C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.34 mol | |
| AMOUNT: MASS | 47 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |